molecular formula C18H14BrNO2 B1398810 Benzyl 6-bromonaphthalen-2-ylcarbamate CAS No. 1132940-78-3

Benzyl 6-bromonaphthalen-2-ylcarbamate

Cat. No.: B1398810
CAS No.: 1132940-78-3
M. Wt: 356.2 g/mol
InChI Key: UXBWBBOSYAAVCC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Benzyl 6-bromonaphthalen-2-ylcarbamate” is a white crystalline powder that is soluble in organic solvents. The molecular weight is 365.27 g/mol.

Scientific Research Applications

  • Synthesis Processes and Derivatives : Benzyl 6-bromonaphthalen-2-ylcarbamate is involved in the synthesis of various chemical compounds. One study detailed the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through Buchwald–Hartwig conditions. These derivatives showed potential anticancer activities (Nowak et al., 2014). Similarly, benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates were synthesized from L-aspartic acid, showing the versatility of benzyl carbamates in synthesizing diverse chemical structures (Pirc et al., 2003).

  • Structural Analysis through X-ray Diffraction : The stereochemical assignments of substituted 2-Aminobicyclohexane and 2-Aminobicyclooctane derivatives, including benzyl carbamates, were established unambiguously through single-crystal X-ray diffraction techniques, highlighting the method's significance in understanding molecular configurations (Christensen et al., 2011).

  • Chemical Reactions and Mechanisms : Studies have revealed the mechanisms of dioxin formation from the high-temperature pyrolysis of bromophenol derivatives, indicating the importance of understanding the chemical reactions and potential environmental impact of these compounds (Evans & Dellinger, 2003).

  • Biological Evaluation and Potential Activities : Some derivatives of this compound, such as 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, have been synthesized and evaluated for their antimicrobial activities, indicating the compound's potential in pharmaceutical applications (Sherekar et al., 2021).

  • Engineering Microbial Strains for Production : Research has also focused on engineering Escherichia coli for the renewable production of benzyl alcohol, an application that demonstrates the broader potential of benzyl carbamates in industrial biotechnology (Pugh et al., 2015).

Future Directions

A paper titled “Remote carbamate-directed site-selective benzylic C–H oxygenation” discusses a new radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides . This novel strategy is promising for future studies on C (sp 3 )–H functionalisation .

Properties

IUPAC Name

benzyl N-(6-bromonaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBWBBOSYAAVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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